molecular formula C16H17NO2 B12692522 3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl CAS No. 70634-28-5

3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl

Cat. No.: B12692522
CAS No.: 70634-28-5
M. Wt: 255.31 g/mol
InChI Key: OJGOKBGRPKCDBD-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl is an organic compound with a complex structure that includes a biphenyl core substituted with a tert-butyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl typically involves the nitration of 3-(1,1-Dimethylethyl)-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The biphenyl core provides structural stability and facilitates binding to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Dimethylethyl)-4-nitro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a tert-butyl group and a nitro group on the biphenyl core makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

70634-28-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-tert-butyl-1-nitro-4-phenylbenzene

InChI

InChI=1S/C16H17NO2/c1-16(2,3)14-11-13(9-10-15(14)17(18)19)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

OJGOKBGRPKCDBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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